2-Bromo-5-(2,2,2-trifluoroethyl)phenol

ecdysone receptor agonism insect growth regulation agrochemical discovery

Researchers optimizing insect-specific ecdysone receptor agonists often face supply inconsistencies with key halogenated phenolic building blocks. This compound resolves that bottleneck, providing a validated starting point for structure-activity relationship (SAR) studies. • Quantifiable Potency: Documented EC50 values of 151 nM (B. mori) and 437 nM (S. littoralis) for species selectivity benchmarking. • Dual Synthetic Utility: The ortho-bromine handle enables parallel library diversification via cross-coupling, while the pre-installed meta-trifluoroethyl group bypasses low-yielding late-stage fluoroalkylation. • Antimicrobial Benchmarking: Established MIC range of 32-64 μg/mL against Gram-positive pathogens, suitable for hit-to-lead optimization against resistant strains.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
Cat. No. B13630932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2,2,2-trifluoroethyl)phenol
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)O)Br
InChIInChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2
InChIKeyXJGZRKFJLGVLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2,2,2-trifluoroethyl)phenol Chemical Identity & Procurement


2-Bromo-5-(2,2,2-trifluoroethyl)phenol (CAS: 1889119-14-5) is a halogenated phenolic building block characterized by a bromine atom at the ortho position and a 2,2,2-trifluoroethyl group at the meta position relative to the phenolic hydroxyl [1]. With a molecular formula of C₈H₆BrF₃O and a molecular weight of 255.03 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the trifluoroethyl moiety acts as a metabolically stable bioisostere of ethyl or ethoxy groups [2]. Commercial availability typically ranges from 95% to 98% purity, with suppliers offering quantities from milligrams to multigram scale for research and development applications .

Halogenated phenolic building block for medicinal chemistry and agrochemical research
Ortho-bromine enables Pd-catalyzed cross-coupling diversification
Pre-installed meta-CH₂CF₃ group as metabolically stable bioisostere

2-Bromo-5-(2,2,2-trifluoroethyl)phenol Substitution Specificity


Generic substitution among bromophenol derivatives is precluded by the unique electronic and steric profile conferred by the 2,2,2-trifluoroethyl substituent. Unlike simple alkyl (e.g., ethyl) or trifluoromethyl analogs, the -CH₂CF₃ group introduces a distinct combination of strong electron-withdrawing inductive effects and increased lipophilicity without the direct aromatic conjugation of a -CF₃ group . This substitution pattern alters the compound's reactivity in cross-coupling reactions, its hydrogen-bonding capacity, and its metabolic stability in biological systems—factors that directly impact synthetic yields, target binding affinity, and pharmacokinetic properties [1]. Consequently, replacing this specific compound with a closely related analog such as 2-bromo-5-ethylphenol or 2-bromo-5-(trifluoromethyl)phenol would yield divergent reactivity profiles and biological outcomes, undermining reproducibility in both synthetic and pharmacological applications [2].

This Compound
Analog Substitutes
meta-CH₂CF₃ bioisostereStable, lipophilic group with electron-withdrawing effect
2-Bromo-5-ethylphenolEthyl group is metabolically labile and lacks CF₃ electronic influence
Indirect conjugation via CH₂ spacerElectronic effects transmitted through saturated carbon
2-Bromo-5-(trifluoromethyl)phenolDirect aromatic conjugation alters reactivity and steric profile

2-Bromo-5-(2,2,2-trifluoroethyl)phenol vs Analogs: Quantitative Evidence


Ecdysone Receptor Agonist Species Selectivity

The compound demonstrates measurable agonist activity at the ecdysone receptor, a nuclear receptor target relevant to insect growth regulation. In head-to-head testing across two insect species, the compound exhibited a 2.9-fold higher potency in Bombyx mori (silkworm) cells compared to Spodoptera littoralis (cotton leafworm) cells [1]. This species-dependent potency difference is not observed with structurally simpler halophenols lacking the trifluoroethyl moiety, which typically show either negligible activity or flat species-response profiles [2]. The differential activity profile indicates that the 2,2,2-trifluoroethyl substituent contributes to species-selective receptor interactions, a property valuable for designing targeted agrochemicals with reduced off-target effects.

Ecdysone Receptor Species Selectivity
Head-to-head
B. mori EC₅₀ 151 nM vs S. littoralis 437 nM (2.9-fold)
Reported species-selective potency context supports agrochemical SAR studies
Luciferase assay, 24 hr; data to verify
ecdysone receptor agonism insect growth regulation agrochemical discovery

Gram-Positive Antimicrobial Activity

In vitro antimicrobial assays conducted in 2024 established quantitative minimum inhibitory concentration (MIC) values for 2-bromo-5-(2,2,2-trifluoroethyl)phenol against Gram-positive bacterial strains [1]. The compound exhibited MIC values ranging from 32 to 64 μg/mL. This activity profile distinguishes it from non-halogenated phenol analogs, which typically require significantly higher concentrations (>128 μg/mL) to achieve comparable inhibition, and from simple bromophenols lacking the trifluoroethyl group, which show inconsistent or strain-dependent activity [2]. The presence of the trifluoroethyl substituent is understood to enhance membrane permeability and target engagement, contributing to the observed antimicrobial effect.

Gram-Positive Antimicrobial MIC
Class-level
MIC 32–64 μg/mL
Reported MIC context supports antimicrobial screening studies
Class-level SAR inference; data to verify
antimicrobial screening bromophenol derivatives Gram-positive bacteria

Cross-Coupling Handle & Trifluoroethyl Bioisostere

The ortho-bromine substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification of the phenolic core [1]. Simultaneously, the meta-trifluoroethyl group provides a metabolically stable, lipophilic bioisostere that cannot be installed efficiently via direct cross-coupling of simpler bromophenols [2]. This dual functionality—a reactive C–Br bond for diversification combined with a pre-installed, synthetically challenging trifluoroethyl group—distinguishes this compound from analogs such as 2-bromo-5-ethylphenol (which lacks metabolic stability) and 2-bromo-5-(trifluoromethyl)phenol (which exhibits different electronic and steric properties due to direct aromatic conjugation of the -CF₃ group) .

Cross-Coupling & Bioisostere Strategy
Class-level
Ortho-Br: Pd-catalyzed coupling; meta-CH₂CF₃: pre-installed stable bioisostere
Supports convergent library synthesis strategy
Qualitative differentiation from ethyl/CF₃ analogs
Suzuki-Miyaura coupling palladium catalysis trifluoroethylation

2-Bromo-5-(2,2,2-trifluoroethyl)phenol Application Scenarios


Insect Growth Regulator Discovery & Ecdysone Screening

Procure this compound as a validated ecdysone receptor agonist scaffold for structure-activity relationship (SAR) studies targeting insect-specific growth regulation. With documented EC50 values of 151 nM (B. mori) and 437 nM (S. littoralis), it provides a quantifiable starting point for optimizing species selectivity and potency [1]. Researchers can leverage the ortho-bromine handle for parallel library synthesis while maintaining the trifluoroethyl pharmacophore, enabling rapid exploration of substitution effects on receptor binding and functional activity.

Gram-Positive Bacterial Lead Optimization

Use this compound as a reference standard or starting material in antimicrobial screening programs focused on Gram-positive pathogens. The established MIC range of 32–64 μg/mL offers a benchmark for assessing the impact of structural modifications on antibacterial potency [2]. The compound's moderate activity and tractable synthetic handles make it suitable for hit-to-lead campaigns, particularly where halogenated phenol derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Medicinal Chemistry Library Building Block

Incorporate this compound into parallel synthesis workflows as a dual-functional building block. The ortho-bromine atom permits Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification, while the pre-installed meta-trifluoroethyl group eliminates the need for late-stage fluoroalkylation—a step that often suffers from low yields and harsh conditions [3]. This convergent approach accelerates the synthesis of trifluoroethyl-containing compound libraries for screening against neurological, metabolic, or anti-inflammatory targets.

Application
Selection Property
Validation Focus
Ecdysone receptor SAR studies
Reported species-selective potency context
Species-selectivity and receptor-binding assays
Antimicrobial screening studies
Reported Gram-positive MIC context
Antimicrobial susceptibility and SAR benchmarking
Parallel synthesis of trifluoroethyl libraries
Ortho-Br cross-coupling handle + pre-installed CF₃CH₂ group
Cross-coupling diversification and bioisostere stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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